molecular formula C12H16N2O2 B14444342 Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate CAS No. 75984-94-0

Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate

Cat. No.: B14444342
CAS No.: 75984-94-0
M. Wt: 220.27 g/mol
InChI Key: FHGDKPLGGUQPPO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate is a cyclohexene derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyanoaziridine group attached to a cyclohexene ring, making it a subject of interest in synthetic organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexene derivatives with aziridine and cyano groups under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrosilanes for reduction, strong acids or bases for substitution, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrosilanes can yield amines, while oxidation with potassium permanganate can produce ketones .

Scientific Research Applications

Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling by binding to cysteine residues in the intracellular domain of TLR4. This inhibition prevents the activation of downstream signaling pathways, leading to reduced production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate is unique due to its cyanoaziridine group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

75984-94-0

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 2-(2-cyanoaziridin-1-yl)cyclohexene-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-5-3-4-6-11(10)14-8-9(14)7-13/h9H,2-6,8H2,1H3

InChI Key

FHGDKPLGGUQPPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCC1)N2CC2C#N

Origin of Product

United States

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